

A Technical Guide to Maltose Monohydrate: From Discovery to Modern Understanding

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Compound of Interest

Compound Name: Maltose monohydrate

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Introduction

Maltose, a disaccharide composed of two α -D-glucose units, has been a subject of scientific inquiry for over a century and a half. Its discovery and subsequent characterization have been pivotal in the fields of biochemistry, food science, and pharmaceutical development. This technical guide provides an in-depth exploration of the history, discovery, and scientific investigation of maltose, with a specific focus on its common crystalline form, **maltose monohydrate**. We will delve into the key experiments that defined our understanding of this sugar, present its physicochemical properties in a clear, comparative format, and visualize the core biochemical pathways and historical milestones.

The Discovery and Confirmation of Maltose: A Historical Perspective

The journey to understanding maltose began in the mid-19th century, a period of significant advancement in organic chemistry. French chemist Augustin-Pierre Dubrunfaut is credited with the initial discovery of maltose in 1847.^[1] However, his findings were not widely accepted by the scientific community at the time.

It was not until 1872 that Irish chemist and brewer Cornelius O'Sullivan provided the definitive confirmation of maltose's existence as a distinct sugar.^[1] Working in the brewing industry,

O'Sullivan's research was driven by the need to understand the chemical transformations occurring during the malting and mashing processes.[2] His meticulous experiments, published in the Journal of the Chemical Society, solidified the understanding of maltose as a product of starch hydrolysis by the enzyme diastase.[3][4] The name "maltose" itself is derived from "malt," the germinated cereal grains used in brewing, with the suffix "-ose" denoting it as a sugar.[5]

While the initial discovery and confirmation focused on the chemical identity of maltose, the characterization of its common crystalline form, **maltose monohydrate**, evolved with advancements in analytical techniques. Though a specific "discoverer" of the monohydrate form is not prominently documented, its identification is a result of the collective progress in crystallization and elemental analysis methods throughout the late 19th and early 20th centuries.

Key Milestones in the History of Maltose Research

19th Century
Payen and Persoz discover diastase, the enzyme complex that breaks down starch. → Anselmo-Pierre Dubrunfaut first discovers maltose. → Carl von O'Sullivan confirms the existence of maltose. → Emil Fischer determines the stereochemistry of glucose, a building block of maltose.
20th Century
Advancements in crystallography lead to the structural elucidation of sugars, including maltose monohydrate. → Detailed understanding of the enzymatic pathways of starch degradation and maltose metabolism emerges.

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A timeline of key discoveries in maltose research.

Physicochemical Properties of Maltose Monohydrate

Maltose monohydrate is a white, crystalline powder with a mildly sweet taste.[6] Its physical and chemical properties are critical for its applications in various industries. The following table summarizes key quantitative data for **maltose monohydrate**.

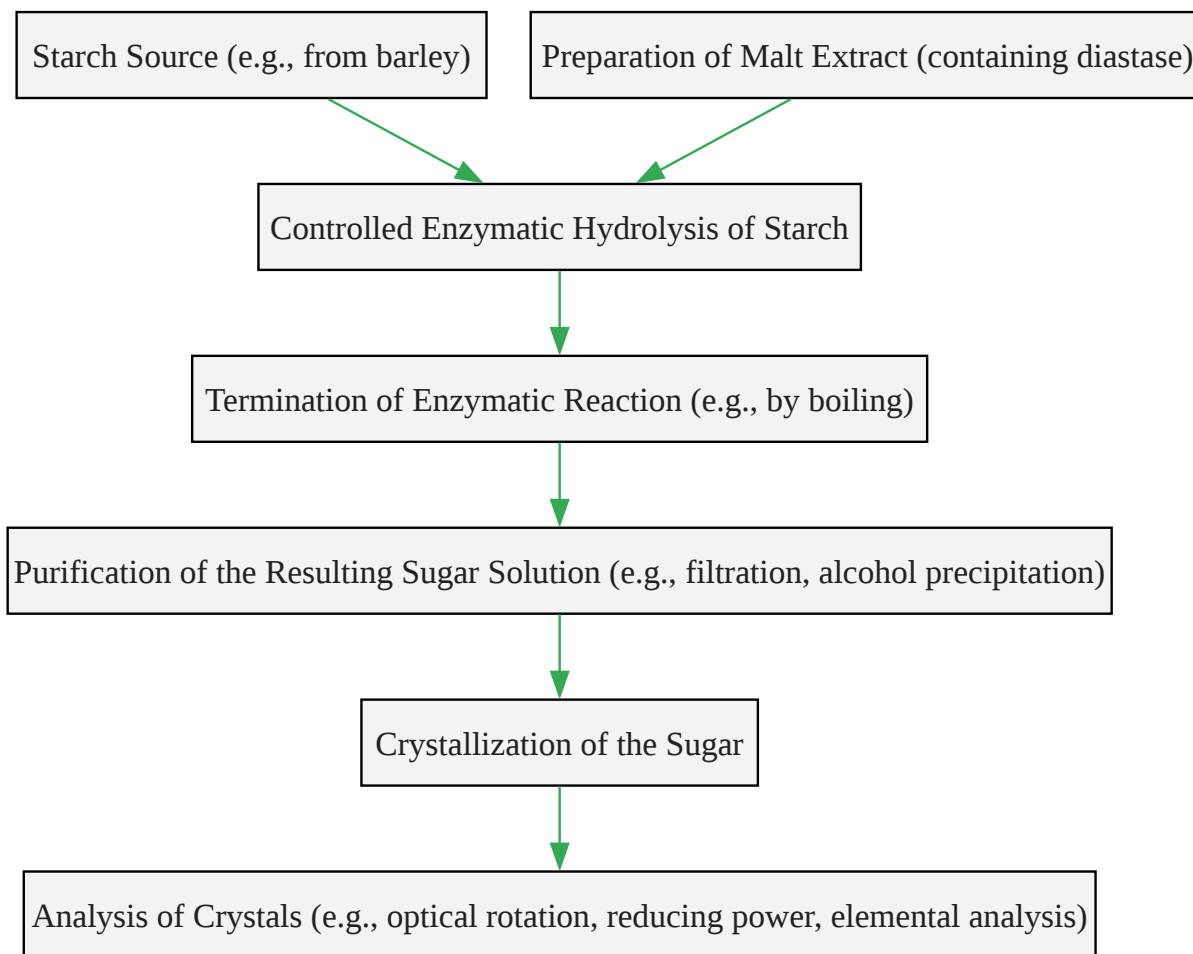
Property	Value	References
Molecular Formula	$C_{12}H_{22}O_{11} \cdot H_2O$	[6]
Molecular Weight	360.31 g/mol	[6]
Melting Point	102-103 °C	[6]
Solubility in Water	Highly soluble	[6]
Appearance	White crystalline powder	[6]
Sweetness	Less sweet than sucrose	[6]
Hygroscopic Nature	Tends to absorb moisture from the air	[6]

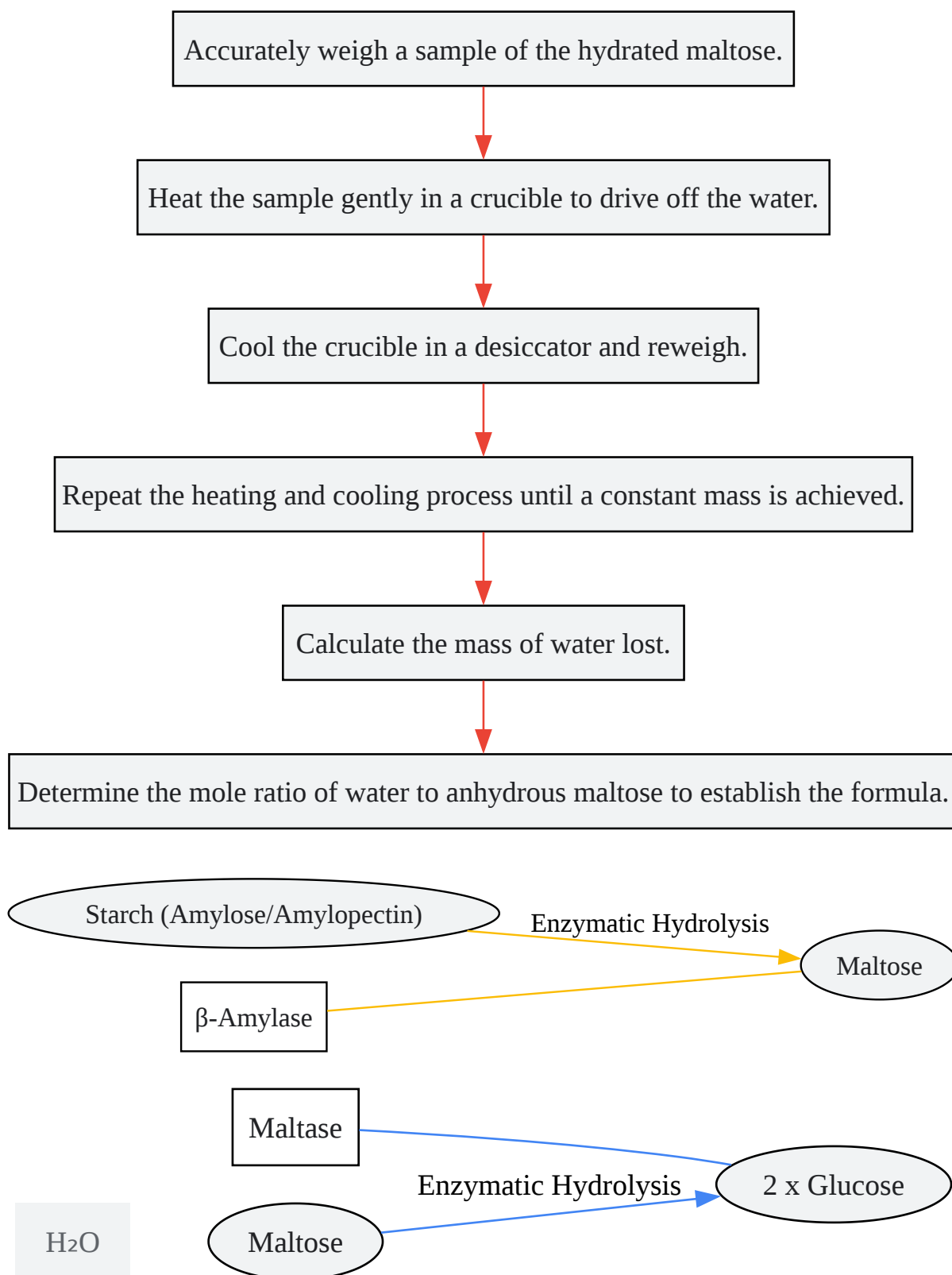
Core Experimental Protocols in the History of Maltose Research

The establishment of maltose as a distinct chemical entity and the determination of its structure were the results of rigorous experimental work. While the full, detailed protocols of these historical experiments are extensive, this section outlines the conceptual frameworks and key methodologies employed by the pioneering scientists.

O'Sullivan's Confirmation of Maltose (c. 1872-1876)

Cornelius O'Sullivan's work was instrumental in solidifying the scientific understanding of maltose. His experiments typically involved the following conceptual steps:





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